Cas no 129952-14-3 ((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative widely employed as an auxiliary in asymmetric synthesis. Its rigid structure and stereocontrol capabilities make it valuable for enantioselective transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The methoxyacetyl group enhances reactivity while maintaining selectivity, and the phenylmethyl substituent provides steric influence for high diastereomeric induction. This compound is commonly utilized in Evans aldol reactions and other stereocontrolled processes, offering consistent yields and purity. Its stability under various reaction conditions and ease of removal post-synthesis further contribute to its utility in complex organic syntheses, particularly in pharmaceutical and fine chemical applications.
(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone structure
129952-14-3 structure
Product name:(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone
CAS No:129952-14-3
MF:C13H15NO4
Molecular Weight:249.262503862381
MDL:MFCD28010195
CID:1228666
PubChem ID:10106101

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone 化学的及び物理的性質

名前と識別子

    • 2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
    • (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
    • 2-Oxazolidinone, 3-(2-Methoxyacetyl)-4-(phenylMethyl)-, (4S)-
    • CS-M2371
    • AKOS037650392
    • YUQUPSUDOOOQRB-NSHDSACASA-N
    • (4S)-4-BENZYL-3-(2-METHOXYACETYL)-1,3-OXAZOLIDIN-2-ONE
    • CS-14741
    • SCHEMBL5022256
    • 129952-14-3
    • (S)-4-Benzyl-3-methoxyacetyl-oxazolidin-2-one
    • C12715
    • (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone
    • MDL: MFCD28010195
    • インチ: InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
    • InChIKey: YUQUPSUDOOOQRB-NSHDSACASA-N
    • SMILES: COCC(=O)N1[C@@H](CC2=CC=CC=C2)COC1=O

計算された属性

  • 精确分子量: 249.10010796g/mol
  • 同位素质量: 249.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 312
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 55.8Ų

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D762381-1g
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
1g
$315 2024-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92480-250mg
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
129952-14-3
250mg
¥978.0 2021-09-07
Chemenu
CM561822-250mg
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
129952-14-3 97%
250mg
$167 2024-08-02
A2B Chem LLC
AA38468-250mg
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
250mg
$178.00 2024-04-20
eNovation Chemicals LLC
D762381-250mg
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
250mg
$170 2025-02-26
eNovation Chemicals LLC
D762381-5g
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
5g
$1090 2025-02-28
eNovation Chemicals LLC
D762381-100mg
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
100mg
$140 2025-02-28
eNovation Chemicals LLC
D762381-5g
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
129952-14-3 97%
5g
$1090 2024-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92480-100mg
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
129952-14-3
100mg
¥588.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S92480-1g
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
129952-14-3
1g
¥1958.0 2021-09-07

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone 関連文献

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinoneに関する追加情報

Compound CAS No. 129952-14-3: (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone

The compound with CAS No. 129952-14-3, commonly referred to as (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are known for their versatile applications in drug design and synthesis. The structure of this molecule is characterized by a five-membered ring system containing one oxygen atom and one nitrogen atom, with substituents that confer unique chemical and biological properties.

Oxazolidinones are widely studied due to their potential as antibacterial agents, particularly as inhibitors of bacterial enzymes such as penicillin-binding proteins (PBPs). The (4S) configuration in this compound suggests a specific stereochemistry that may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The presence of a phenylmethyl group attached to the nitrogen atom adds complexity to the molecule's structure, potentially enhancing its ability to interact with target proteins or enzymes.

Recent studies have highlighted the importance of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of beta-lactam antibiotics, which are critical in combating bacterial infections. The methoxyacetyl group within the molecule plays a crucial role in stabilizing the intermediate during the formation of beta-lactam rings, a key step in antibiotic synthesis.

In addition to its pharmacological applications, this compound has been utilized in various organic synthesis reactions as a building block for constructing complex molecular architectures. Its reactivity is influenced by the electron-donating groups present in its structure, such as the methoxy group, which can facilitate nucleophilic attacks or act as a directing group in aromatic substitution reactions.

The synthesis of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone involves multi-step processes that require precise control over reaction conditions to achieve high yields and stereoselectivity. One common approach involves the condensation of an amino acid derivative with a ketone or aldehyde, followed by cyclization to form the oxazolidinone ring. The stereochemistry at the (4S) position is typically controlled during this cyclization step through the use of chiral auxiliaries or asymmetric induction techniques.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. For instance, ¹H NMR analysis can reveal information about the chemical environment of protons in different parts of the molecule, while ¹³C NMR can provide details about carbon atoms and their bonding patterns.

The biological activity of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, making it a promising candidate for antibiotic development. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in treating other diseases such as cancer or inflammatory disorders.

In terms of industrial applications, this compound is often used as an intermediate in pharmaceutical manufacturing due to its compatibility with large-scale synthetic processes. Its stability under various storage conditions and its ability to undergo further functionalization make it a valuable asset in drug discovery pipelines.

Looking ahead, ongoing research aims to optimize the synthesis routes for (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone to enhance scalability and reduce production costs. Additionally, efforts are being made to explore its bioavailability and pharmacokinetic profile in different animal models, which are critical for determining its suitability as a therapeutic agent.

In conclusion, CAS No. 129952-14-3 represents a versatile and valuable compound with significant implications in organic chemistry and pharmacology. Its unique structural features and biological properties make it an essential tool for advancing drug discovery and development efforts.

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